4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-16-23-19(21(2,3)4)13-20(24-16)26-11-9-25(10-12-26)15-18-7-5-17(14-22)6-8-18/h5-8,13H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDPFTZVLVCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Chloro-6-tert-butyl-2-methylpyrimidine
The pyrimidine ring is constructed via a condensation reaction between tert-butylacetoacetate and guanidine hydrochloride under acidic conditions.
Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 4-chloro-6-tert-butyl-2-methylpyrimidine:
Reaction Conditions :
Substitution with Piperazine
The chlorine atom at the 4-position of the pyrimidine undergoes SNAr with piperazine in the presence of a base:
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide |
| Base | Triethylamine |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Characterization via (CDCl₃, 400 MHz): δ 1.35 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.15–3.30 (m, 8H, piperazine), 6.50 (s, 1H, pyrimidine-H).
Alternative Synthetic Routes
Reductive Amination Approach
A two-step sequence involving:
-
Condensation of 4-(piperazin-1-yl)-6-tert-butyl-2-methylpyrimidine with 4-formylbenzonitrile.
Advantages : Avoids handling brominated intermediates.
Yield : 60–65%
Solid-Phase Synthesis
Immobilized piperazine on Wang resin allows sequential coupling with pyrimidine and benzonitrile fragments. Post-reaction cleavage yields the target compound with >90% purity.
Challenges and Mitigation Strategies
-
Di-Alkylation of Piperazine : Controlled stoichiometry (1:1.2 ratio) and low temperature (0–5°C) suppress over-alkylation.
-
Steric Hindrance : The tert-butyl group slows substitution; microwave-assisted synthesis at 120°C reduces reaction time to 4 hours.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product.
Scale-Up Considerations
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Solvent Volume | 10 mL | 1 L |
| Reaction Time | 12 hours | 8 hours |
| Yield | 75% | 80% |
| Purity | 98.5% | 99.2% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action is primarily through its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyrimidine moiety are known to interact with various biological targets, potentially modulating their activity. This interaction can influence signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperazine-Benzenenitrile Derivatives
2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
- Molecular Formula : C₁₃H₁₇N₃
- Molecular Weight : 215.3 g/mol
- Key Features :
- Lacks the pyrimidine substituent on the piperazine ring.
- A methyl group replaces the pyrimidine moiety.
- Lower molecular weight suggests improved bioavailability compared to the target compound.
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Pyrimidine-Substituted Piperazine Derivatives
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Molecular Formula : C₂₀H₂₈N₄O₃S
- Molecular Weight : 404.5 g/mol
- Key Features :
- Incorporates a sulfonyl group and methoxy-pyrimidine substituent.
- Bulkier tert-butylphenyl sulfonyl group enhances electron-withdrawing effects.
- Implications :
- Higher molecular weight may reduce bioavailability.
- Sulfonyl groups could improve metabolic stability but increase synthetic complexity.
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one (Brexpiprazole)
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Research Findings and Implications
Electronic Effects :
- The pyrimidine ring in the target compound introduces electron-deficient regions, enhancing interactions with aromatic residues in enzyme active sites compared to methyl-piperazine analogs .
- Sulfonyl groups in analogs (e.g., ) increase polarity but may reduce blood-brain barrier permeability.
Therapeutic Potential: Piperazine-pyrimidine hybrids (e.g., ) are frequently explored in oncology and CNS disorders due to their modular pharmacophores. The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a candidate for kinase inhibitors or GPCR modulators.
Biological Activity
The compound 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, making it a subject of interest for research in pharmacology and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H26N4 |
| Molecular Weight | 338.45 g/mol |
| CAS Number | Not available |
This compound contains a benzonitrile moiety linked to a piperazine derivative, which is further substituted with a pyrimidine ring. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially influencing its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on various enzymes, including kinases and proteases. This inhibition can modulate signaling pathways involved in cellular proliferation and survival.
- Receptor Interaction : The piperazine moiety may facilitate interactions with G-protein coupled receptors (GPCRs), influencing neurotransmitter systems and contributing to neuroprotective effects.
- Anti-inflammatory Properties : Research indicates that pyrimidine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Pharmacological Studies
Recent studies have focused on the pharmacological properties of related compounds, providing insights into the potential activities of this compound:
- Tyrosinase Inhibition : Analogous compounds have demonstrated significant inhibition of tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Cell Viability and Cytotoxicity : In vitro studies on similar compounds have shown varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can significantly impact biological efficacy .
Case Studies
- Study on Tyrosinase Inhibition : A study evaluated the inhibitory effects of structurally related compounds on tyrosinase activity in B16F10 melanoma cells. The results indicated that certain analogs could inhibit melanin production effectively without significant cytotoxicity at lower concentrations .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various piperazine derivatives on cancer cell lines. The study found that while some compounds exhibited potent anti-cancer activity, others showed significant toxicity at therapeutic concentrations .
Q & A
Q. How can toxicological profiling guide lead optimization?
- Answer :
- hERG inhibition assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
- In vivo toxicity : Administer escalating doses in rodent models, monitoring liver enzymes (ALT/AST) and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
